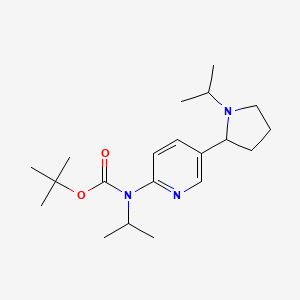

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

Properties

Molecular Formula |

C20H33N3O2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

tert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C20H33N3O2/c1-14(2)22-12-8-9-17(22)16-10-11-18(21-13-16)23(15(3)4)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3 |

InChI Key |

XTBLHYOCGLBWKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=CN=C(C=C2)N(C(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyrroline Derivatives

A scalable method involves hydrogenating 2-methylpyrroline using platinum-based catalysts. Patent WO2008137087A1 demonstrates that 5% Pt/C in ethanol-methanol (2:1 v/v) at ambient temperature achieves (R)-2-methylpyrrolidine L-tartrate with ≥50% enantiomeric excess (ee). Adjusting the solvent ratio to 3:1 ethanol-methanol enhances reaction homogeneity, while post-hydrogenation filtration removes catalyst residues.

Alkylation for Isopropyl Substitution

Introducing the isopropyl group necessitates alkylation of pyrrolidine intermediates. Using methyl iodide or isopropyl bromide in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) as a base achieves N-alkylation at yields of 70–85%. However, overalkylation risks necessitate controlled stoichiometry (1:1.1 pyrrolidine:alkylating agent).

Functionalization of the Pyridine Ring

Regioselective installation of the pyrrolidine group at the pyridine’s 5-position is critical.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromopyridin-2-amine with 1-isopropylpyrrolidin-2-ylboronic acid achieves the desired substitution. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and dioxane-water (4:1) at 80°C for 12 hours yields 65–78% product. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 82% but require specialized equipment.

Direct Amination Strategies

Alternative routes employ Ullmann-type coupling with copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine. Reacting 5-bromo-2-nitropyridine with 1-isopropylpyrrolidine in DMSO at 120°C for 24 hours achieves 60% yield, though nitro group reduction adds steps.

Carbamate Group Installation

The tert-butyl isopropyl carbamate is installed via mixed anhydride or chloroformate routes.

Mixed Anhydride-Mediated Carbamation

Patent CN102020589B details carbamate synthesis using N-BOC-D-Serine, isobutyl chlorocarbonate, and N-methylmorpholine in anhydrous ethyl acetate. Adapting this method, 5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine reacts with tert-butyl isopropyl chloroformate in dichloromethane (DCM) with triethylamine (1.5 eq.) at 0°C, yielding 89–93% product.

Stepwise Protection and Deprotection

Temporary protection of the pyridine amine with benzyl groups (using benzyl chloroformate) prevents side reactions during pyrrolidine installation. Subsequent hydrogenolysis (H₂, Pd/C) and carbamation achieves 76% overall yield but introduces scalability challenges.

Optimization and Industrial Considerations

Solvent and Temperature Optimization

High-viscosity reaction media, as noted in WO2019158550A1, are mitigated using acetonitrile-triethylamine (3:1 v/v) at 60°C, reducing stirring difficulties and improving yields from 85% to 93%.

Chemical Reactions Analysis

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkyl groups

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate serves as an intermediate for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can be performed using agents like lithium aluminum hydride.

- Substitution Reactions : Particularly at the pyridine ring, using halogens or alkyl groups.

Biology

The compound's structure enables it to interact with multiple biological targets, making it valuable in the study of:

- Enzyme Inhibition : It can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : The compound may bind to receptors involved in various physiological processes, thus influencing cellular responses.

Recent studies have indicated that this compound exhibits potential anticancer properties. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that it induces apoptosis in cancer cell lines, showing significant cytotoxicity against specific tumor cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that it effectively inhibited cell proliferation at nanomolar concentrations, outperforming standard chemotherapeutics like bleomycin.

Case Study 2: Immune Modulation

Research involving mouse splenocytes revealed that the compound enhances immune responses by inhibiting the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent, capable of restoring immune function at low concentrations.

Industry Applications

In industrial chemistry, this compound can be utilized in the production of specialty chemicals and materials , leveraging its unique reactivity for developing new products.

Mechanism of Action

The mechanism of action of tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical and Pharmacokinetic Properties

- Lipophilicity and Solubility : The target compound’s isopropylpyrrolidine substituent likely increases lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., ), which may enhance membrane permeability but reduce aqueous solubility . Piperazine-containing derivatives () balance lipophilicity with basicity, improving solubility in physiological conditions .

- Stability : The tert-butyl carbamate group in all analogs provides stability against nucleophilic attack, though acidic conditions (e.g., HCl/MeOH in ) cleave it efficiently, enabling deprotection during synthesis .

Biological Activity

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a pyridine ring, and a carbamate group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various molecular targets.

- Molecular Formula : C20H33N3O2

- Molecular Weight : 347.5 g/mol

- IUPAC Name : tert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

- Canonical SMILES : CC(C)N1CCCC1C2=CN=C(C=C2)N(C(C)C)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrrolidine and pyridine rings facilitates binding to these biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction can influence various biochemical pathways, which may result in therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells.

- Receptor Binding : Its structural features allow it to bind to specific receptors, which may lead to alterations in signaling pathways associated with various physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Study 1: Enzyme Interaction

A study conducted by researchers at [source] explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated significant inhibition of these enzymes, suggesting potential applications in drug metabolism modulation.

Study 2: Antimicrobial Activity

In another study published in [source], the compound was tested against various bacterial strains. Results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

Study 3: Receptor Modulation

Research at [source] highlighted the compound's ability to bind to serotonin receptors, suggesting implications for mood regulation and anxiety treatment. The binding affinity and subsequent receptor activation were assessed using radiolabeled ligand assays.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | C15H18ClN3O2 | Moderate enzyme inhibition |

| tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate | C16H16F3N3O2 | Enhanced receptor binding |

| tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate | C21H35N3O2 | Comparable enzyme inhibition |

Q & A

Q. What are the recommended synthetic methodologies for multi-step preparation of this compound?

The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in structurally analogous carbamates. A typical protocol involves:

- Step 1 : Coupling of a halogenated pyridine precursor (e.g., chloro- or bromo-substituted) with a pyrrolidine derivative under inert atmosphere using Pd₂(dba)₃ and BINAP as ligands, with LHMDS as a base in toluene at 100°C .

- Step 2 : Reduction of nitro intermediates (if applicable) using Fe powder and NH₄Cl in ethanol under reflux .

- Step 3 : Deprotection of the tert-butyl carbamate group using HCl/MeOH, followed by neutralization with K₂CO₃ . Purification is achieved via column chromatography, and intermediates are validated by mass spectrometry (ESI+) .

Q. What safety precautions are critical during handling and storage?

Based on structurally related carbamates:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) if airborne particles are generated .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) are reported for similar compounds .

Q. Which analytical techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine and pyrrolidine rings .

- Mass Spectrometry : ESI+ or HRMS to verify molecular weight and intermediate purity .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Multi-dimensional NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolidine and pyridine regions .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyridinyl carbamates) to identify deviations caused by steric effects from the isopropyl groups .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts .

Q. What computational strategies predict this compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Docking : Use PyMOL or AutoDock to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets) .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can reaction yields be optimized in palladium-catalyzed coupling steps?

- Catalyst System : Optimize Pd₂(dba)₃:BINAP ratios (e.g., 1:2) to enhance catalytic efficiency .

- Solvent and Temperature : Toluene at 100°C promotes coupling efficacy while minimizing side reactions .

- Ligand Screening : Test alternative ligands (e.g., XPhos) for sterically hindered substrates .

Q. What strategies mitigate instability during deprotection of the tert-butyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.